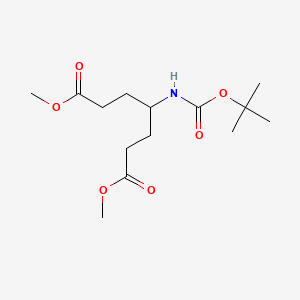

Dimethyl 4-(boc-amino)heptanedioate

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis relies heavily on the use of well-defined, functionalized building blocks to construct complex molecular targets with high efficiency and precision. daneshyari.comeco-vector.comresearchgate.netrsc.org Natural products, with their diverse and intricate structures, have historically served as a primary inspiration for the development of new synthetic strategies. nih.gov The synthesis of these and other target molecules is often achieved by assembling smaller, pre-functionalized fragments or scaffolds. daneshyari.com Within this paradigm, linear molecules containing multiple functional groups, such as substituted heptanedioates and N-protected amino acids, are valuable assets. They provide a carbon framework that can be elaborated upon, extended, or cyclized to access a wide range of more complex structures.

Significance of Boc-Protected Amines in Chemical Transformations

The protection of functional groups is a cornerstone strategy in multi-step organic synthesis. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation.

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. Conversely, its removal (deprotection) is readily accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generate a stable tert-butyl cation and release the free amine. This orthogonal stability makes the Boc group highly valuable in synthetic sequences where other protecting groups, sensitive to different conditions, are also employed.

| Process | Common Reagents | Typical Conditions |

|---|---|---|

| Protection (N-Boc Formation) | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NEt₃, DMAP) | Inert solvent (e.g., CH₂Cl₂, THF), Room Temperature |

| Deprotection (N-Boc Cleavage) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Inert solvent (e.g., CH₂Cl₂, MeOH), 0°C to Room Temperature |

Overview of Heptanedioate (B1236134) Scaffolds in Organic Chemistry

Heptanedioic acid, commonly known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid. iiab.mewikipedia.org This linear, flexible scaffold is notable in biochemistry as its derivatives are involved in the biosynthesis of the essential amino acid lysine and the vitamin biotin. wikipedia.orgnih.gov In the context of chemical synthesis, the heptanedioate framework serves as a versatile building block. orgsyn.orgacs.org The two carboxylic acid groups (or their ester derivatives) provide reactive handles for a variety of chemical transformations, including amide bond formation, reduction to alcohols, or condensation reactions to form larger structures, including macrocycles. The seven-carbon chain offers specific steric and conformational properties that can be exploited in the design of target molecules.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₂O₄ |

| Molar Mass | 160.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 103 to 105 °C |

Stereochemical Implications in the Synthesis of Chiral Heptanedioate Derivatives

The introduction of a substituent, such as the Boc-amino group at the C4 position of the heptanedioate chain in Dimethyl 4-(boc-amino)heptanedioate, creates a stereocenter. Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers. Controlling the stereochemical outcome of a reaction to produce a single enantiomer is a critical challenge and a major focus of modern asymmetric synthesis. rsc.orguvic.cabeilstein-journals.org

Several strategies can be employed to achieve stereocontrol in the synthesis of such chiral derivatives:

Chiral Pool Synthesis : This approach utilizes a readily available, enantiomerically pure natural product as the starting material. wikipedia.orgmdpi.combaranlab.org For a 4-aminoheptanedioate derivative, a potential precursor could be a chiral amino acid, such as glutamic acid, which provides a pre-defined stereocenter that is elaborated through a series of chemical steps.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. uvic.ca After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis : This method employs a chiral catalyst to influence the transition state of a reaction, favoring the formation of one enantiomer over the other. rsc.org This is often a highly efficient approach as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product.

The choice of strategy depends on factors such as the availability of starting materials, the efficiency of the synthetic route, and the desired level of enantiomeric purity for the final product.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H25NO6 |

|---|---|

Molecular Weight |

303.35 g/mol |

IUPAC Name |

dimethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioate |

InChI |

InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-10(6-8-11(16)19-4)7-9-12(17)20-5/h10H,6-9H2,1-5H3,(H,15,18) |

InChI Key |

ZTOJZXYNIMEXAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 4 Boc Amino Heptanedioate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies for Dimethyl 4-(boc-amino)heptanedioate typically involve the functionalization of a pre-synthesized 4-aminoheptanedioic acid backbone. These methods are often characterized by their efficiency and high yields, focusing on the esterification of the carboxylic acid groups and the protection of the amino group.

Esterification Reactions

The conversion of the dicarboxylic acid moiety of 4-(Boc-amino)heptanedioic acid to its corresponding dimethyl ester is a critical step. Several standard esterification methods can be employed for this transformation.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of the alcohol and/or the removal of water as it is formed.

Alternatively, milder conditions can be achieved using coupling agents. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely adopted method for the esterification of N-protected amino acids. This method proceeds at room temperature and generally provides high yields with minimal side reactions.

A particularly effective and mild reagent for the methylation of N-protected amino acids is trimethylsilyldiazomethane . This reagent reacts smoothly with carboxylic acids in the presence of methanol to yield the corresponding methyl esters, often in quantitative yields and under neutral conditions, which is advantageous for sensitive substrates. researchgate.net Another green and efficient alternative involves the use of dimethyl carbonate (DMC) in the presence of an acid catalyst, which can achieve high conversions for the O-methylation of amino acids. rsc.org

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Strong acid catalyst, requires excess alcohol |

| EDC/DMAP Coupling | EDC, DMAP, Methanol | Mild conditions, high yields |

| Trimethylsilyldiazomethane | TMSCHN₂, Methanol | Mild, high yielding, neutral conditions |

| Dimethyl Carbonate | DMC, Acid catalyst | Green reagent, high conversion |

N-Boc Protection Methodologies

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of dimethyl 4-aminoheptanedioate is a fundamental step in many synthetic applications. The most common and efficient method for this transformation is the reaction of the amino ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) . scielo.org.mx

This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. A variety of bases can be used, including inorganic bases like sodium bicarbonate or sodium hydroxide, or organic bases such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (DMAP). researchgate.net The choice of solvent and base can be optimized to ensure high yields and chemoselectivity. For instance, reactions can be performed in a biphasic system of dioxane and water with sodium hydroxide, or in an organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with an organic base. orgsyn.org

Water-mediated catalyst-free conditions have also been reported for the N-Boc protection of amines and amino esters using (Boc)₂O, offering an environmentally friendly alternative. acs.orgnih.gov These methods often result in excellent yields and simple work-up procedures.

Multi-Step Synthetic Routes

Multi-step syntheses allow for the construction of the this compound scaffold from readily available precursors, offering greater control over stereochemistry and functional group placement.

Approaches from Diaminopimelic Acid (DAP) Precursors

Diaminopimelic acid (DAP), a component of bacterial cell walls, serves as a versatile chiral starting material for the synthesis of various amino acid derivatives, including 4-aminoheptanedioic acid analogues. nih.govnih.gov The synthesis of this compound from DAP requires the selective functionalization of one of the two amino groups and both carboxylic acid groups.

A key challenge in this approach is the regioselective mono-N-protection of the symmetrical DAP molecule. Methodologies have been developed for the selective mono-N-acylation and mono-N-Boc protection of diamines. scielo.org.mxresearchgate.netnih.gov For instance, the use of one equivalent of hydrochloric acid to form the mono-ammonium salt of the diamine, followed by the addition of (Boc)₂O, can lead to the desired mono-protected product in good yield.

Once mono-N-Boc protected DAP is obtained, a subsequent deamination or a related transformation would be necessary to remove the second amino group, yielding 4-(Boc-amino)heptanedioic acid. This intermediate can then be esterified to the target molecule using the methods described in section 2.1.1. Stereoselective syntheses of meso-DAP derivatives with orthogonal protecting groups have been reported, which could potentially be adapted for the synthesis of enantiomerically pure this compound. acs.org

Construction via Carbon-Carbon Bond Forming Reactions

The formation of the heptanedioate (B1236134) backbone can also be achieved through powerful carbon-carbon bond-forming reactions, offering a convergent and flexible approach to the target molecule and its analogues.

The hydroboration-Suzuki cross-coupling reaction is a potent tool for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of novel amino acids. acs.org This strategy typically involves the hydroboration of an alkene precursor with a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by a palladium-catalyzed Suzuki cross-coupling with an appropriate organohalide.

For the synthesis of a 4-aminoheptanedioate derivative, a plausible route could involve the hydroboration of a suitably protected allylglycine or a related unsaturated amino acid derivative. The resulting organoborane could then be coupled with a three-carbon fragment bearing a masked or protected carboxylic acid group. Subsequent oxidation of the newly formed carbon-boron bond would yield the desired carbon skeleton.

Research has demonstrated the successful hydroboration of Garner aldehyde-derived methylene (B1212753) alkenes followed by Suzuki coupling to produce a range of N-Boc protected nonproteinogenic amino acids. acs.org While a direct application to the synthesis of this compound has not been explicitly detailed, the versatility of this methodology suggests its potential for constructing the required C4-C7 fragment of the target molecule. The stereochemistry of the final product can often be controlled by the choice of chiral starting materials and reagents.

Other Catalytic Coupling Reactions

Beyond more common synthetic routes, various catalytic coupling reactions offer powerful alternatives for constructing the carbon-nitrogen and carbon-carbon bonds inherent to this compound and its analogues. Palladium-catalyzed cross-coupling reactions, for instance, are highly efficient for forming C-N bonds. beilstein-journals.org Efficient protocols have been developed for the coupling of amines and amino acid esters with aryl or alkyl halides. beilstein-journals.org For example, the combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand such as Xantphos and a base like Cs₂CO₃ can facilitate the rapid and high-yielding synthesis of N-substituted amino esters. beilstein-journals.org

Another significant class of catalytic reactions is catalytic hydrogenation. This method is frequently employed for deprotection steps, such as the removal of a benzyl (B1604629) group, which is often used to protect nitrogen or oxygen functionalities during synthesis. chemicalbook.com In a typical procedure, a compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, leading to the clean cleavage of the benzyl group and formation of the free amine, which can then be protected with a Boc group. chemicalbook.comgoogle.com This method is characterized by its high efficiency and the clean nature of the reaction, often proceeding with near-quantitative yields. chemicalbook.com

Modern approaches also include cross-dehydrogenative coupling (CDC) reactions, which form C-C or C-heteroatom bonds directly from two C-H bonds, often under oxidative conditions. nih.gov This strategy offers high atom economy by avoiding the pre-functionalization of substrates, representing a greener alternative to traditional cross-coupling methods. nih.gov

Derivations from Existing Amino Acid Scaffolds

A highly effective and stereospecific strategy for synthesizing analogues of this compound involves the chemical modification of readily available amino acids like glutamic acid. researchgate.net The stereoselective synthesis of Dimethyl 4(S)-allyl-N-Boc-L-glutamate, a close analogue, demonstrates this approach powerfully. researchgate.netorgsyn.org The synthesis begins with N-Boc protected L-glutamic acid dimethyl ester. researchgate.net This starting material is treated with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (e.g., -78 °C) to generate a dianion. researchgate.netorgsyn.org This dianion can then react with an electrophile, such as allyl bromide, to introduce a new substituent at the C-4 position with high stereoselectivity. researchgate.net

The choice of the N-protecting group (e.g., Boc vs. Cbz) has been shown to influence the stereochemical outcome of the alkylation. researchgate.net This methodology allows for the introduction of various alkyl and allyl groups at the C-4 position, providing access to a diverse library of glutamic acid analogues.

Similarly, other amino acids like serine can serve as versatile starting scaffolds. N-Boc-L-serine can be converted to its methyl ester, which then serves as a precursor for further chemical transformations. orgsyn.org The hydroxyl group of serine can be modified or used as a handle to build more complex structures, showcasing the versatility of using natural amino acid pools for the synthesis of novel derivatives. orgsyn.org The use of naturally occurring amino acids as starting materials offers the significant advantage of embedding stereochemical information from the chiral pool into the final product. nih.gov

Optimization of Synthetic Pathways

Optimizing synthetic routes is crucial for transitioning a laboratory-scale procedure to a practical and scalable process. This involves enhancing reaction yields, controlling stereochemistry, and adhering to the principles of green chemistry.

Yield Enhancement Strategies

Temperature Control: Maintaining a very low temperature, typically -78 °C using a dry ice/acetone bath, is essential during the formation of the dianion with LiHMDS and the subsequent alkylation. orgsyn.org This minimizes side reactions and decomposition of the reactive intermediate.

Reagent Purity and Stoichiometry: The use of pure, anhydrous solvents like tetrahydrofuran (THF) and precise control over the stoichiometry of the base and electrophile are paramount to prevent unwanted reactions and ensure complete conversion. orgsyn.org

Workup and Purification: The reaction workup, including quenching with a saturated ammonium (B1175870) chloride solution and thorough extraction with a solvent like ethyl acetate (B1210297), is designed to maximize the recovery of the crude product. orgsyn.org Subsequent purification by column chromatography on silica (B1680970) gel, using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes), is critical for isolating the desired product in high purity and yield. orgsyn.org Following such optimized procedures can result in yields as high as 83% for the alkylation step. orgsyn.org

| Step | Reagent/Condition | Purpose | Reported Yield |

| Dianion Formation | LiHMDS, THF, -78 °C | Generates the reactive intermediate for alkylation. | - |

| Alkylation | Allyl Bromide | Introduces the C4 substituent. | - |

| Workup | NH₄Cl (aq), Ethyl Acetate | Quenches the reaction and extracts the product. | - |

| Purification | Silica Gel Chromatography | Isolates the pure product. | 83% orgsyn.org |

This table illustrates key steps and conditions for the high-yield synthesis of a this compound analogue.

Stereocontrol and Diastereoselective Synthesis

For many applications, controlling the three-dimensional arrangement of atoms is as important as the chemical structure itself. In the synthesis of this compound analogues, the stereocenter at C-4 is of particular interest. Research into the alkylation of N-protected glutamic acid diesters has shown that a high degree of diastereoselectivity can be achieved. researchgate.net

The stereochemical outcome is highly dependent on the nature of the N-protecting group. For example, the alkylation of the dianion derived from N-Boc-L-glutamate dimethyl ester tends to provide a high diastereomeric ratio (dr), favoring the anti product. researchgate.net This selectivity is crucial for producing a single, desired stereoisomer, which simplifies purification and ensures the biological or material properties of the final compound are well-defined. The ability to direct the stereochemical course of a reaction by choosing the appropriate protecting group is a powerful tool in modern asymmetric synthesis. researchgate.net

Atom Economy and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The principles of green chemistry provide a framework for achieving this goal. nih.gov

Alternative Reagents: A key principle is the use of less hazardous chemical syntheses. nih.gov For instance, dimethyl carbonate (DMC) has been developed as a green and cost-effective methylating agent, offering a safer alternative to toxic reagents like methyl iodide or dimethyl sulfate. rsc.org

Green Solvents: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, including palladium-catalyzed couplings and cross-dehydrogenative couplings, are inherently more atom-economical than stoichiometric reactions. beilstein-journals.orgnih.gov They reduce waste by using small amounts of a catalyst to effect the transformation, which can be recycled in some cases. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient. rsc.orgmdpi.com

Chemical Transformations and Reactivity Profile of Dimethyl 4 Boc Amino Heptanedioate

Reactions Involving the Carboxylic Ester Moieties

The two methyl ester groups at positions 1 and 7 of the heptanedioate (B1236134) backbone are susceptible to nucleophilic acyl substitution. This reactivity allows for their conversion into a variety of other functional groups.

The conversion of the dimethyl ester to the corresponding dicarboxylic acid is typically achieved through hydrolysis, most commonly under basic conditions in a process known as saponification. This reaction involves treating the diester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction proceeds through the nucleophilic attack of hydroxide ions on the carbonyl carbons of the ester groups, leading to the formation of a disodium or dipotassium carboxylate salt. Subsequent acidification with a protic acid, such as hydrochloric acid (HCl) or citric acid, protonates the carboxylate intermediates to yield the final diacid, 4-(Boc-amino)heptanedioic acid. The Boc protecting group is generally stable under these basic conditions. researchgate.netaocs.org

General Reaction Scheme for Saponification:

Dimethyl 4-(Boc-amino)heptanedioate + 2 NaOH → Disodium 4-(Boc-amino)heptanedioate + 2 CH₃OH

Disodium 4-(Boc-amino)heptanedioate + 2 HCl → 4-(Boc-amino)heptanedioic acid + 2 NaCl

The carboxylic ester moieties can be converted into amide functionalities. While direct aminolysis of the methyl esters is possible, it often requires harsh conditions. A more common and controlled approach involves a two-step sequence: first, hydrolysis of the esters to the dicarboxylic acid as described above, followed by a standard peptide coupling reaction with a desired amine.

This coupling is facilitated by a wide array of reagents designed to activate the carboxylic acid groups, thereby promoting amide bond formation. nih.gov These reagents minimize side reactions and reduce the risk of racemization at stereocenters. uni-kiel.de The choice of coupling reagent can be critical, especially when dealing with sterically hindered or sensitive substrates. researchgate.net

Common classes of coupling reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to increase efficiency and suppress racemization. uniurb.itpeptide.com

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and widely used in both solution-phase and solid-phase synthesis. researchgate.netsigmaaldrich.com HATU, for instance, reacts faster and with less epimerization in many cases. peptide.comsigmaaldrich.com

The general procedure involves activating the diacid with the coupling reagent and an appropriate base (like diisopropylethylamine, DIEA, or triethylamine (B128534), TEA) before introducing the amine nucleophile.

| Coupling Reagent Class | Examples (Acronym) | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used and cost-effective. Byproducts can sometimes complicate purification (e.g., DCU from DCC is a precipitate). peptide.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for hindered couplings. Generally give clean reactions. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Fast reaction rates and high yields. HATU is often superior for difficult couplings due to the anchimeric assistance of the pyridine nitrogen. sigmaaldrich.com |

Transesterification is a process in which the methyl groups of the diester are exchanged for a different alkyl or aryl group from an alcohol. This transformation is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide, titanium alkoxides). The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the methanol byproduct as it forms. For instance, reacting this compound with a large excess of ethanol in the presence of an acid catalyst would yield Diethyl 4-(boc-amino)heptanedioate. This method is useful for modifying the solubility and reactivity of the ester groups. researchgate.net

Transformations at the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. semanticscholar.orgorganic-chemistry.org However, it is readily cleaved under acidic conditions, allowing for the selective deprotection and subsequent functionalization of the amine.

The removal of the Boc group is a common and critical step in multi-step synthesis. The standard method involves treatment with a strong acid. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule. semanticscholar.org In the case of this compound, the ester groups are generally stable to the acidic conditions used for Boc removal, demonstrating the orthogonality of these protecting strategies.

The deprotection mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.

Common deprotection methods include:

Strong Protic Acids : Trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM), is the most common method. reddit.com Solutions of hydrogen chloride (HCl) in solvents like dioxane, diethyl ether, or ethyl acetate (B1210297) are also highly effective. researchgate.net

Lewis Acids : Reagents such as trimethylsilyl iodide (TMSI), zinc bromide (ZnBr₂), or tin(IV) chloride (SnCl₄) can effect deprotection under milder or non-protic conditions. semanticscholar.org

Thermal/Catalyst-Free Methods : In some cases, Boc groups can be removed thermally at high temperatures, often in a high-boiling solvent or under continuous flow conditions, providing an acid-free alternative. nih.gov Water at reflux temperatures has also been shown to be effective for deprotecting various N-Boc amines. semanticscholar.org

| Deprotection Method | Typical Reagents and Conditions | Key Features |

|---|---|---|

| Strong Acid Cleavage | TFA in DCM (20-50%), 0°C to RT; 4M HCl in Dioxane, 0°C to RT | Fast, efficient, and widely applicable. The resulting amine is typically isolated as an ammonium (B1175870) salt (e.g., trifluoroacetate or hydrochloride). semanticscholar.org |

| Lewis Acid Cleavage | TMSI, ZnBr₂, BF₃·OEt₂ in an aprotic solvent like DCM | Offers alternative selectivity and can be milder for certain acid-sensitive substrates. semanticscholar.org |

| Thermolysis | Heating in a high-boiling solvent (e.g., Toluene, TFE) at >150°C | Acid-free method, useful for substrates with acid-labile groups. Can be performed efficiently in continuous flow reactors. nih.gov |

| Water-Mediated | Refluxing in water | An environmentally friendly, "green" chemistry approach that avoids organic solvents and acidic reagents. semanticscholar.org |

Once the Boc group is removed to unmask the primary amine of what is now Dimethyl 4-aminoheptanedioate, this nucleophilic amine becomes available for a wide range of functionalization reactions. This step is pivotal for elaborating the molecular structure.

Examples of subsequent functionalization include:

Acylation/Amide Bond Formation : The free amine can be acylated with acid chlorides, acid anhydrides, or carboxylic acids (using peptide coupling reagents) to form amides. This is a fundamental transformation in peptide synthesis and the creation of complex organic molecules. nih.govnih.gov

Alkylation : The amine can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines.

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Carbamate (B1207046) Formation : The amine can react with isocyanates to form ureas or with chloroformates to form carbamates, introducing new linkages and functionalities.

Synthesis of Heterocycles : The primary amine can serve as a key nucleophile in the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. organic-chemistry.org

These transformations highlight the utility of this compound as a scaffold, where the sequential and selective manipulation of its functional groups allows for the systematic construction of more complex molecular architectures.

Subsequent Functionalization of the Free Amine

Reactions Involving the Alkyl Chain Backbone

The heptanedioate carbon backbone, including the two methyl ester groups, presents further opportunities for chemical modification through oxidative and reductive pathways.

The aliphatic C-H bonds of the heptanedioate chain are generally unreactive. However, modern synthetic methods allow for their functionalization through oxidative C-H activation or functionalization strategies. These "late-stage functionalization" reactions can introduce new functional groups, such as hydroxyl groups, onto the carbon skeleton nih.govresearchgate.net.

Catalytic systems, often based on transition metals like iron or palladium, can mediate the selective oxidation of C-H bonds nih.govrsc.org. For instance, iron-based catalysts like Fe(PDP) can hydroxylate aliphatic C-H bonds, with selectivity often favoring sterically accessible and electronically activated positions (e.g., tertiary C-H bonds) nih.gov. While the specific application to this compound is not extensively documented, these methods represent a potential pathway for introducing hydroxyl groups at various positions along the C7 chain, leading to complex poly-functionalized molecules. The outcome of such reactions is highly dependent on the specific catalyst and conditions employed researchgate.netacs.org.

The two methyl ester groups are susceptible to reduction. The choice of reducing agent is critical to achieve the desired transformation while preserving other functionalities, particularly the acid-labile Boc group.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols but can also cleave the Boc group libretexts.orgyoutube.com. For a selective reduction of the diester to the corresponding 1,7-diol, milder or more selective reagents are preferred. Lithium borohydride (LiBH₄) is a suitable reagent known for its ability to reduce esters to alcohols in the presence of carbamates and other sensitive groups harvard.eduacs.org. The reaction is typically carried out in ethereal solvents like THF.

Alternatively, sodium borohydride (NaBH₄), which is generally unreactive towards esters, can be activated to perform this reduction libretexts.orgmasterorganicchemistry.com. This can be achieved by using a large excess of NaBH₄ in refluxing protic solvents, or more effectively, by using NaBH₄ in combination with a Lewis acid like lithium chloride (LiCl) or calcium chloride (CaCl₂) mdma.chresearchgate.net. These conditions facilitate the reduction of both ester groups to yield the corresponding N-Boc protected 4-aminoheptane-1,7-diol.

| Transformation | Reagents and Conditions | Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Diester Reduction | Lithium Borohydride (LiBH₄), THF | tert-butyl (1,7-dihydroxyheptan-4-yl)carbamate | Selective for esters; Boc group is preserved. | harvard.eduacs.org |

| Diester Reduction | Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl), THF, Reflux | tert-butyl (1,7-dihydroxyheptan-4-yl)carbamate | Enhanced reactivity of NaBH₄ towards esters; Boc group is stable. | mdma.chresearchgate.net |

Dimethyl 4 Boc Amino Heptanedioate As a Versatile Building Block in Complex Molecule Synthesis

Precursor in Peptide and Peptidomimetic Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, celebrated for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.org This allows for the sequential addition of amino acids to a growing peptide chain without undesirable side reactions. Dimethyl 4-(Boc-amino)heptanedioate, as a non-proteinogenic amino acid, can be incorporated into peptide backbones to introduce unique structural features and functionalities. nih.gov The presence of the heptanedioate (B1236134) backbone can influence the conformational properties of the resulting peptide, potentially leading to enhanced biological activity or stability.

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides but with improved pharmacological properties, such as increased stability towards enzymatic degradation. nih.gov The structural framework of this compound can serve as a scaffold to construct peptidomimetics. By modifying the ester functionalities and deprotecting the amine for further elaboration, chemists can design molecules that present key pharmacophoric groups in a spatially defined manner, mimicking the binding epitopes of natural peptides.

Role in the Assembly of Oligomers and Polymers

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel oligomers and polymers. The two ester groups can be hydrolyzed to carboxylic acids, which can then participate in polymerization reactions such as polycondensation. The Boc-protected amine can be deprotected to provide a site for further functionalization or for creating branched polymer architectures. For instance, ester-functionalized monomers can be copolymerized to create functional polyesters. tue.nl While direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential in creating polyesters and polyamides with pendant functional groups after deprotection of the amine.

Intermediate for Natural Product Synthesis

Several natural products contain the diaminopimelic acid (DAP) moiety, which is a key component of the cell wall of many bacteria. nih.govwikipedia.org The synthesis of DAP and its analogues is therefore an important area of research for the development of new antibacterial agents. nih.govgoogle.commdpi.com Synthetic strategies towards DAP derivatives often involve the use of precursors that can establish the seven-carbon backbone with the required stereochemistry at the two amino-bearing carbons.

While direct synthesis of DAP from this compound is not explicitly detailed in the reviewed literature, the structural relationship is evident. Syntheses of DAP analogues have been achieved starting from related precursors like N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester. orgsyn.org Furthermore, the synthesis of a related compound, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, has been reported as a versatile intermediate for the synthesis of amino-differentiated diaminopimelic acid analogues. nih.gov This suggests that this compound, with its pre-installed protected amine at the 4-position, could serve as a valuable intermediate in the synthesis of specific DAP isomers and other complex natural products containing a similar carbon skeleton.

Scaffold for the Construction of Dendrimeric Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them attractive for a variety of applications, including drug delivery and catalysis. Amino acids are often used as building blocks in the construction of peptide dendrimers. nih.gov The Boc-protected amine and the two ester functionalities of this compound make it a suitable candidate for the divergent synthesis of dendrimers.

The synthesis of polyamide dendrimers has been reported using AB2 monomers with a 1-to-7 relationship between the amino groups to avoid steric congestion, allowing for the construction of robust dendrimers up to the fifth generation. rsc.org Although not specifically using this compound, this principle highlights the potential of using building blocks with separated reactive functionalities. The ester groups of the title compound could be converted to amides to form the dendritic branches, while the deprotected amine could serve as a focal point or a site for further functionalization. The synthesis of ABA-type triblock copolymer dendrimers using glutamic acid dimethyl ester, a structurally related diester, further supports the potential of this compound in this field. nih.gov

Utilization in the Preparation of Advanced Organic Materials

The development of advanced organic materials with tailored properties is a rapidly growing field of research. The functional groups present in this compound offer multiple avenues for its incorporation into such materials. For instance, the diester functionality could be utilized in the synthesis of polyesters or polyamides, as mentioned earlier. The protected amine, upon deprotection, provides a handle for introducing specific functionalities, such as chromophores, redox-active moieties, or moieties capable of self-assembly. While specific examples of the use of this compound in advanced organic materials are not prevalent in the current literature, its structural features are aligned with the design principles for creating functional organic materials. The synthesis of bioactive molecules often relies on versatile building blocks that can be elaborated into complex structures. mdpi.comnih.govnih.govmdpi.com

Stereochemical Aspects and Chiral Synthesis Methodologies

Enantioselective Synthesis of Dimethyl 4-(boc-amino)heptanedioate Enantiomers

The controlled synthesis of individual enantiomers of this compound is a critical challenge for its application in various scientific fields. Several strategies have been developed for the asymmetric synthesis of 4-substituted glutamic acid derivatives, which can be adapted to produce the desired enantiomers of the target compound.

One effective approach involves the stereoselective alkylation of a dianion derived from a protected glutamic acid. For instance, starting from a commercially available N-Boc-L-glutamic acid dimethyl ester, a dianion can be generated at low temperatures using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). This dianion can then be reacted with an appropriate electrophile, in this case, a propyl halide, to introduce the propyl group at the C4 position. The stereoselectivity of this alkylation is influenced by the chiral environment created by the existing stereocenter at C2 and the protecting group. By carefully selecting the starting glutamic acid enantiomer (L- or D-), it is possible to synthesize the corresponding (2S, 4R) or (2R, 4S) diastereomers. Subsequent separation of these diastereomers, if necessary, can be achieved through chromatographic techniques.

A similar strategy has been successfully employed in the synthesis of all four stereoisomers of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a positron emission tomography (PET) imaging agent. researchgate.net In this case, the (2S,4S) and (2R,4R) isomers were synthesized from protected L- and D-glutamate derivatives, while the (2S,4R) and (2R,4S) isomers were prepared from protected (S)- and (R)-pyroglutamates. researchgate.net This highlights the versatility of using chiral pool starting materials for the synthesis of specific stereoisomers.

Another powerful method for establishing the stereochemistry at the C4 position is the Evans asymmetric alkylation. This method utilizes a chiral auxiliary, such as an oxazolidinone, to direct the alkylation of an enolate with high diastereoselectivity. This approach has been used to synthesize (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids from a glutamate (B1630785) derivative, demonstrating its applicability to the synthesis of 4-substituted amino acids. nih.gov

The following table summarizes a potential synthetic approach for the enantiomers of this compound based on the stereoselective alkylation of a glutamic acid derivative.

| Step | Description | Starting Material | Reagents | Product |

| 1 | Protection | L-Glutamic acid | Boc-anhydride, Methanol (B129727), SOCl₂ | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate |

| 2 | Dianion Formation | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | Lithium bis(trimethylsilyl)amide (LiHMDS) | Lithium dianion |

| 3 | Alkylation | Lithium dianion | 1-Iodopropane | Mixture of (2S, 4R)- and (2S, 4S)-Dimethyl 4-(boc-amino)heptanedioate |

| 4 | Separation | Diastereomeric mixture | Chiral chromatography | Pure (2S, 4R) and (2S, 4S) enantiomers |

Diastereoselective Control in Derivative Formation

Once a specific enantiomer of this compound is obtained, further chemical transformations can introduce new stereocenters, leading to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is paramount for the synthesis of complex molecules with defined three-dimensional structures.

A key reaction where diastereoselective control is crucial is the reduction of a ketone derivative. For example, if the ester group at the C1 or C7 position of this compound were to be converted to a ketone, its subsequent reduction to a secondary alcohol would generate a new stereocenter. The diastereoselectivity of such a reduction can be influenced by several factors, including the choice of reducing agent and the presence of chelating agents. For instance, the diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been demonstrated to yield either the anti or syn diol with high selectivity by using different reducing agents. sigmaaldrich.com This principle can be applied to derivatives of this compound to selectively produce a desired diastereomer.

Another important transformation is the diastereoselective alkylation of derivatives. For instance, if a derivative of this compound were to be modified to contain an enolate, its reaction with an electrophile would create a new stereocenter. The stereochemical outcome would be influenced by the existing stereocenter at C4. The use of chiral auxiliaries, as mentioned in the previous section, is a powerful tool to achieve high diastereoselectivity in such alkylation reactions.

The following table illustrates the potential for diastereoselective control in a hypothetical reduction of a keto-derivative of this compound.

| Substrate | Reducing Agent | Major Diastereomer | Diastereomeric Ratio |

| (S)-Dimethyl 4-(boc-amino)-5-oxoheptanedioate | Sodium borohydride | (4S, 5R)-Dimethyl 4-(boc-amino)-5-hydroxyheptanedioate | Varies with conditions |

| (S)-Dimethyl 4-(boc-amino)-5-oxoheptanedioate | L-Selectride® | (4S, 5S)-Dimethyl 4-(boc-amino)-5-hydroxyheptanedioate | Potentially high |

Optical Purity Determination and Chiral Resolution Techniques

Ensuring the enantiomeric excess (e.e.) of a sample of this compound is crucial for its application, particularly in biological and pharmaceutical contexts where different enantiomers can exhibit vastly different activities. Several analytical techniques are employed to determine the optical purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are commercially available, and the choice of column and mobile phase is critical for achieving good separation. chromatographyonline.comsigmaaldrich.com For N-Boc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown broad applicability. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is another powerful tool. nih.gov In the presence of a CSA, the two enantiomers form diastereomeric complexes that exhibit distinct NMR spectra, allowing for their quantification. Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers that can be distinguished by NMR.

Should a racemic or enantiomerically impure mixture of this compound be produced, chiral resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino acid derivative with a chiral resolving agent, such as a chiral acid or base. nih.gov The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. More modern techniques include preparative chiral HPLC, which can be used to isolate larger quantities of pure enantiomers.

The table below summarizes common methods for determining the optical purity of this compound.

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision, widely applicable. | Requires specialized chiral columns. |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals. | Rapid analysis, no derivatization required. | Can be less sensitive than HPLC, requires a suitable CSA. |

| NMR with Chiral Derivatizing Agents | Conversion to diastereomers with distinct NMR signals. | Can provide excellent resolution. | Requires a chemical reaction, potential for kinetic resolution. |

Impact of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry at the C4 position of glutamic acid analogs, such as this compound, plays a pivotal role in their molecular recognition by biological macromolecules like receptors and enzymes. The precise spatial arrangement of the substituents around the chiral center dictates how the molecule fits into the binding pocket of a protein, influencing its affinity and biological activity.

Studies on various 4-substituted glutamic acid analogs have consistently demonstrated the profound impact of stereochemistry on their pharmacological profiles. For example, the different stereoisomers of 3-(4-chlorophenyl)glutamic acid exhibit distinct effects on L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons, with some isomers acting as potentiators while others act as inhibitors or are inactive. nih.gov This highlights the stereospecificity of the interaction with the target receptor or transporter.

Similarly, the investigation of diastereomeric 4-hydroxy-4-methyl-(2S)-glutamate analogues revealed distinct pharmacological profiles at ionotropic glutamate receptors and excitatory amino acid transporters. nih.gov These findings underscore that even subtle changes in the stereochemical configuration at the C4 position can lead to significant differences in biological activity.

The introduction of a propyl group at the C4 position of the glutamic acid scaffold in this compound would create a specific three-dimensional shape. The (R)- and (S)-enantiomers would present this propyl group in different orientations, leading to potentially distinct interactions with the hydrophobic pockets of a binding site. For instance, one enantiomer might fit snugly into a hydrophobic pocket, leading to a strong binding affinity, while the other enantiomer's propyl group might clash with the protein, resulting in weaker or no binding.

The table below provides a hypothetical illustration of how the stereochemistry of this compound enantiomers could influence their interaction with a biological target.

| Enantiomer | Hypothetical Interaction with Binding Site | Potential Biological Outcome |

| (R)-Dimethyl 4-(boc-amino)heptanedioate | Propyl group fits into a hydrophobic pocket, forming favorable van der Waals interactions. | High binding affinity, potential for agonistic or antagonistic activity. |

| (S)-Dimethyl 4-(boc-amino)heptanedioate | Propyl group experiences steric hindrance with the binding site, preventing optimal binding. | Low or no binding affinity, likely biologically inactive. |

Analytical and Spectroscopic Characterization of Dimethyl 4 Boc Amino Heptanedioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comnih.govnih.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Dimethyl 4-(boc-amino)heptanedioate.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For this compound, the spectrum would exhibit characteristic signals. The nine protons of the tert-butoxycarbonyl (Boc) protecting group are expected to appear as a singlet around 1.43 ppm. mdpi.com The two methyl ester groups should produce a singlet integrating to six protons around 3.67 ppm. The methine proton (CH-N) at the 4-position is anticipated to be a multiplet in the region of 4.0-4.3 ppm. The methylene (B1212753) protons (CH₂) of the heptanedioate (B1236134) backbone will appear as multiplets, likely between 1.5 and 2.4 ppm. The N-H proton of the carbamate (B1207046) typically appears as a broad signal, which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the spectrum of this compound, the carbonyl carbons of the two ester groups are expected to resonate around 173 ppm. researchgate.net The carbonyl carbon of the Boc group typically appears at approximately 155 ppm. rsc.orgnih.gov The quaternary carbon of the Boc group (C(CH₃)₃) is expected around 79-80 ppm, with the three equivalent methyl carbons appearing as a single peak near 28 ppm. rsc.orgnih.gov The carbons of the two methyl esters would be found around 52 ppm. The CH-N carbon is expected in the 50-55 ppm range, while the methylene carbons of the main chain will have signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C(O)OCH₃ (x2) | ~3.67 (s, 6H) | ~52 |

| CH₂ -C(O) (C2, C6) | ~2.3-2.4 (m, 4H) | ~34 |

| CH₂ -CH₂-C(O) (C3, C5) | ~1.8-2.0 (m, 4H) | ~30 |

| CH -N (C4) | ~4.0-4.3 (m, 1H) | ~53 |

| NH | Broad, variable | - |

| C(CH₃ )₃ (Boc) | ~1.43 (s, 9H) | ~28 |

| C (CH₃)₃ (Boc) | - | ~80 |

| N-C =O (Boc) | - | ~155 |

| C =O (Ester, x2) | - | ~173 |

Note: These are predicted values based on similar structures. Actual experimental values may vary. s = singlet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysismdpi.comnih.govnih.govnist.govmdpi.com

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For this compound (C₁₄H₂₅NO₆), the calculated molecular weight is 303.17 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as protonated or sodiated adducts. Common ions would include the protonated molecule [M+H]⁺ at m/z 304.17, the sodium adduct [M+Na]⁺ at m/z 326.15, and the potassium adduct [M+K]⁺ at m/z 342.12. rsc.org

Tandem mass spectrometry (MS/MS) experiments provide information on the compound's fragmentation. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da). nih.gov Therefore, significant fragment ions for [M+H]⁺ would be expected at m/z 248.12 (loss of C₄H₈) and m/z 202.11 (loss of the Boc group). Further fragmentation could involve the loss of methanol (B129727) (CH₃OH) from the ester groups.

Table 2: Predicted ESI-MS Ions for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₄H₂₆NO₆]⁺ | 304.17 | Protonated molecule |

| [M+Na]⁺ | [C₁₄H₂₅NNaO₆]⁺ | 326.15 | Sodium adduct |

| [M+H - C₄H₈]⁺ | [C₁₀H₁₈NO₆]⁺ | 248.12 | Loss of isobutylene from Boc group |

| [M+H - Boc]⁺ | [C₉H₁₆NO₄]⁺ | 202.11 | Loss of Boc group |

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govnist.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

A prominent feature would be the N-H stretching vibration of the carbamate group, typically appearing as a single sharp peak around 3400-3300 cm⁻¹. The C-H stretching of the alkane backbone and methyl groups would be observed in the 3000-2850 cm⁻¹ region. Crucially, two distinct carbonyl (C=O) stretching bands would be visible. The ester carbonyl stretch is expected at a higher wavenumber, around 1750-1735 cm⁻¹, while the carbamate (urethane) carbonyl stretch appears at a lower wavenumber, typically around 1710-1680 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester and carbamate groups would result in strong bands in the 1300-1100 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3400 - 3300 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| C=O (Ester) | Stretch | 1750 - 1735 |

| C=O (Carbamate) | Stretch | 1710 - 1680 |

| C-O | Stretch | 1300 - 1100 |

Chromatographic Techniques for Purity Assessment and Separationnih.gov

Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC)nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Since the compound lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not the preferred method for analyzing this compound. Its relatively high molecular weight and polarity result in low volatility, making it unsuitable for direct GC analysis without chemical modification. Derivatization to increase volatility would be necessary, but this adds complexity to the analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) would be used as the mobile phase. The ratio would be optimized to achieve a retention factor (Rf) value typically between 0.3 and 0.7. Visualization of the spot can be accomplished by staining with a potassium permanganate (B83412) solution or a p-anisaldehyde stain followed by heating, as the compound is not UV-active. nih.gov

Computational and Theoretical Investigations of Dimethyl 4 Boc Amino Heptanedioate

Molecular Modeling and Docking Studies

Molecular modeling of Dimethyl 4-(boc-amino)heptanedioate provides a three-dimensional representation of the molecule, which is essential for understanding its spatial arrangement and potential interactions with other molecules. These models are typically generated using force fields that approximate the potential energy of the system.

Docking studies, a key component of molecular modeling, are employed to predict the preferred orientation of this compound when it binds to a larger molecule, such as a protein or enzyme. While specific docking studies on this compound are not extensively documented in public literature, the methodology would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. For a molecule like this compound, with its flexible backbone and functional groups, docking could reveal key hydrogen bonding and hydrophobic interactions.

Hypothetical Docking Interaction Data:

| Target Protein | Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Generic Acyltransferase | Ser120, His245, Leu180 | -7.5 | Hydrogen bond with Ser120 hydroxyl, hydrophobic interactions with Leu180 |

| Model Protease | Asp98, Gly150 | -6.8 | Hydrogen bond with Asp98 carboxylate, van der Waals contacts with Gly150 |

This table presents hypothetical data to illustrate the potential outcomes of docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. mdpi.comresearchgate.netresearchgate.netjmchemsci.com These calculations solve the Schrödinger equation for the molecule to provide detailed information about electron distribution and orbital energies.

The electronic structure analysis reveals the locations of high and low electron density, which are crucial for predicting sites of nucleophilic and electrophilic attack. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.

Reactivity descriptors, such as electrostatic potential maps and Fukui functions, can be calculated to provide a more nuanced picture of reactivity. An electrostatic potential map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Calculated Electronic Properties (Theoretical):

| Parameter | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | 0.087 | 2.37 |

| HOMO-LUMO Gap | 0.341 | 9.28 |

This table contains theoretically plausible values for a molecule of this type, derived from general knowledge of quantum chemical calculations on similar organic molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the heptanedioate (B1236134) chain and the rotational freedom around its single bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

The results of a conformational analysis are typically visualized as an energy landscape or a potential energy surface. This map shows the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). The minima on this surface correspond to stable conformers. For this compound, the extended-chain conformation is likely to be one of the low-energy states, but folded conformations stabilized by intramolecular hydrogen bonds may also be significant. nih.gov Understanding the conformational preferences is vital as the molecule's shape influences its physical properties and biological activity.

Predicted Low-Energy Conformers:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (C-C-C-C) |

| Extended | 0.0 | ~180°, ~180° |

| Folded (H-bonded) | -1.2 | ~60°, ~-60° |

| Partially Folded | 0.5 | ~180°, ~60° |

This is a representative table of what a conformational analysis might reveal for a flexible molecule like this compound.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nmrdb.orgorgchemboulder.com These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods, often showing good agreement with experimental data. nih.gov These calculations typically involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. nih.gov Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, characteristic IR peaks would be expected for the C=O (ester and carbamate), N-H, and C-O bonds.

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |

| ¹³C NMR | ~173 ppm, ~155 ppm | Ester C=O, Carbamate (B1207046) C=O |

| ¹H NMR | ~3.6 ppm, ~1.4 ppm | -OCH₃, -C(CH₃)₃ |

| IR | ~1740 cm⁻¹, ~1690 cm⁻¹, ~3350 cm⁻¹ | Ester C=O stretch, Carbamate C=O stretch, N-H stretch |

This table provides examples of predicted spectroscopic data based on typical values for the functional groups present in the molecule.

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes

The synthesis of Dimethyl 4-(Boc-amino)heptanedioate, with the CAS number 873843-62-0, is foundational to its application. bldpharm.comsigmaaldrich.cn Future research is anticipated to focus on developing more efficient and scalable synthetic pathways. Current methodologies for creating similar Boc-protected amino esters often involve the reaction of an amino acid precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, followed by esterification. organic-chemistry.org

Exploration of New Chemical Transformations

The chemical reactivity of this compound is largely dictated by its three primary functional groups: the Boc-protected amine, and two methyl ester groups. The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine. organic-chemistry.orgnih.gov This deprotection opens the door to a variety of subsequent chemical transformations.

Future research will likely investigate the selective transformation of this compound. For instance, selective hydrolysis of one of the two methyl esters could yield a mono-acid mono-ester, a valuable bifunctional building block. Additionally, the free amine, once deprotected, can undergo a plethora of reactions including acylation, alkylation, and arylation, allowing for the synthesis of a diverse library of derivatives. The exploration of these transformations is key to expanding the synthetic utility of this molecule.

Application in Supramolecular Chemistry

Boc-protected amino acids and their derivatives are known to participate in the formation of well-ordered supramolecular structures through non-covalent interactions such as hydrogen bonding. The presence of both a hydrogen bond donor (the N-H of the Boc group) and acceptors (the carbonyl oxygens of the Boc and ester groups) in this compound makes it a promising candidate for applications in supramolecular chemistry.

Future studies could investigate the self-assembly properties of this molecule in various solvents and its ability to form gels, liquid crystals, or other ordered aggregates. Furthermore, its potential to act as a host molecule in host-guest chemistry, or as a building block for the construction of more complex supramolecular architectures like rotaxanes and catenanes, remains a fertile area for exploration.

Design of Next-Generation Building Blocks for Complex Chemical Biology Probes

The structure of this compound makes it an attractive scaffold for the development of chemical biology probes. nih.govscinito.ai The two ester groups provide handles for the attachment of reporter groups, such as fluorophores or biotin, while the protected amine can be deprotected and modified to introduce a reactive group for targeting specific biomolecules.

Future research is expected to focus on utilizing this scaffold to design and synthesize novel probes for studying biological processes. For example, by incorporating environmentally sensitive fluorophores, probes could be developed to report on local changes in polarity or viscosity within a cell. The heptanedioate (B1236134) backbone also provides a flexible spacer, which can be advantageous in the design of probes where precise spatial positioning of functional groups is required.

Strategies for Stable Isotope Labeling and Mechanistic Studies

Stable isotope labeling is a powerful technique for elucidating reaction mechanisms and for quantitative analysis in complex biological systems. acs.orgresearchgate.net The structure of this compound lends itself to various stable isotope labeling strategies. Isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated at specific positions within the molecule.

For instance, using ¹³C-labeled methyl iodide in the esterification step would label the ester methyl groups. The Boc-protecting group could be introduced using ¹³C or ¹⁵N labeled precursors. Such labeled analogues would be invaluable for a range of applications. In mechanistic studies, they could be used to track the fate of the molecule through a chemical reaction. In metabolic studies, they could serve as tracers to follow the uptake and metabolism of the compound or its derivatives in cells or organisms. medchemexpress.comnih.govisotope.com The development of efficient methods for the synthesis of these labeled compounds will be a key enabler for these advanced studies.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Dimethyl 4-(Boc-amino)heptanedioate with high purity?

- Methodological Answer :

- Step 1 : Optimize the Boc-protection step by using anhydrous conditions (e.g., dichloromethane or THF as solvents) and a base like triethylamine to scavenge HCl .

- Step 2 : Monitor esterification of the heptanedioic acid backbone via thin-layer chromatography (TLC) with UV visualization or ninhydrin staining for amine detection .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Validate purity using (e.g., absence of residual amine protons at δ 1.4–1.6 ppm for Boc groups) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm ester carbonyls (~δ 3.6–3.8 ppm for methyl esters) and Boc-group tert-butyl protons (δ 1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected [M+Na] for CHNO) .

- Infrared (IR) Spectroscopy : Detect ester C=O (~1740 cm) and Boc carbamate (~1680 cm) .

Advanced Research Questions

Q. How can conflicting literature data on the stability of Boc-protected amines in esterified systems be resolved?

- Methodological Answer :

- Controlled Stability Studies : Conduct pH-dependent degradation experiments (e.g., in aqueous buffers at pH 2–10) with HPLC monitoring. Compare half-lives to identify conditions causing Boc deprotection or ester hydrolysis .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere to determine decomposition thresholds (e.g., Boc group cleavage typically occurs >150°C) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., Boc-protected piperidines or pyrrolidines) to identify trends in steric/electronic effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for carbodiimide-mediated coupling (e.g., EDC/NHS) to identify steric hindrance from the Boc group .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict coupling efficiency with amino acid esters .

- Data Integration : Validate computational results with experimental yields using ^1 \text{H NMR or LC-MS quantification of product formation .

Q. How can researchers design experiments to address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) in the esterification and Boc-protection steps .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., disappearance of heptanedioic acid carbonyl peaks at ~1700 cm) .

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., incomplete esters or Boc-deprotected amines) and adjust reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.